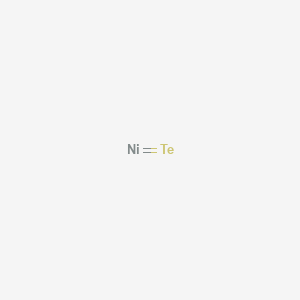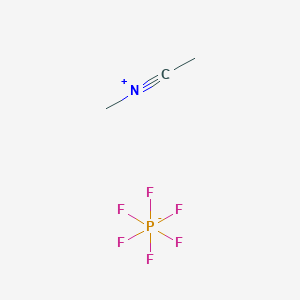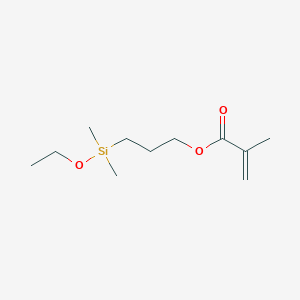
Nickel telluride
Overview
Description
Nickel telluride (NiTe) is a transition metal chalcogenide that has been investigated for various applications, particularly in the field of energy and catalysis . It has been used as a bifunctional electrocatalyst for efficient water splitting in alkaline medium .
Synthesis Analysis
NiTe can be synthesized from homogeneous reaction mixtures of tartrate complex of Ni2+ and Te4+ at room temperature by reduction with sodium borohydride . Another method involves a solventless and facile mechanochemical method .Molecular Structure Analysis
All stoichiometric nickel tellurides crystallize in a hexagonal structure. NiTe has a NiAs (B8) type of structure, while NiTe2 has a Cd(OH)2(C6) type of structure. Ni2Te3 also crystallizes in a hexagonal structure with crystal parameters between those of NiTe and NiTe2 .Chemical Reactions Analysis
Nickel telluride undergoes various chemical reactions. For instance, during oxidation, NiTe compounds give rise to NiO and NiTe2 phases . The influence of the addition amount of NiCl2·6H2O and the reaction temperature on the crystal structure, morphology, chemical composition, and electrocatalytic performance is also studied .Physical And Chemical Properties Analysis
NiTe exhibits several physical and chemical properties. The magnetic measurements revealed a ferromagnetic behavior at room temperature. The band gap energies calculated using Tauc plots for NiTe, NiTe2, and Ni2Te3 were 3.59, 3.94, and 3.70 eV, respectively .Scientific Research Applications
Energy and Catalysis Applications
Field
Energy Storage and Catalysis
Application Summary
Nickel Telluride is used in the production of high-quality 2D telluride nanosheets for energy and catalysis applications . These nanosheets have potential as active materials in catalysis and energy storage, such as batteries and micro-supercapacitors .
Methods of Application
An innovative solid-state lithiation strategy is used to exfoliate layered transition-metal tellurides into nanosheets . This involves heating a mixture of bulk TMT crystals and lithium hydroboride (LiBH4) to 350 °C in an argon atmosphere .
Results
The lithiated material is then exfoliated into nanosheets by hydrolysis, using distilled water to weaken the interlayer forces through the profuse production of gas . This method allows the production of high-quality TMT nanosheets accessible to everyone, in settings from the laboratory to industry .
Oxygen Evolution Reaction Catalyst
Field
Electrochemistry
Application Summary
Nickel Telluride is used as a catalyst for the oxygen evolution reaction (OER) . Specifically, a cobalt–nickel bimetallic telluride electrocatalyst (Ni-doped CoTe2) is synthesized .
Methods of Application
The electrocatalyst is synthesized by a one-step hydrothermal method with the addition of transition metal Ni sources . The influence of the addition amount of NiCl2·6H2O and the reaction temperature on the crystal structure, morphology, chemical composition, and electrocatalytic performance is studied systematically .
Results
The optimized sample Co@0.2gNiCoTe2-240 exhibited a low overpotential of 280 mV to attain an anodic current density of 10 mA cm−2, and the Tafel slope was as low as 34 mV dec−1 . The improved activity and stability could be attributed to the Ni-doped CoTe2 structure that has an increased electrochemical surface area .
Electrode Material for Physiological Fluids
Field
Biochemistry
Application Summary
Nickel Telluride has been tested as an electrode material for the determination of uric acid and adenine in physiological fluids .
Methods of Application
The specific methods of application are not detailed in the sources, but it typically involves using Nickel Telluride as a sensor in an electrochemical setup .
Results
The results or outcomes obtained are not specified in the sources .
Glucose Sensors
Application Summary
Nickel Telluride has been tested as a material for glucose sensors .
Results
Anode Material for Li-ion Batteries
Field
Energy Storage
Application Summary
Nickel Telluride has been tested as an anode material for Li-ion batteries .
Methods of Application
The specific methods of application are not detailed in the sources, but it typically involves incorporating Nickel Telluride into the anode of a Li-ion battery .
Results
Hydrogen Evolution Reaction (HER) Applications
Application Summary
Nickel Telluride has been used as an alternative to platinum for HER applications . It demonstrates lower overpotential than platinum foil in extreme pH conditions .
Methods of Application
The specific methods of application are not detailed in the sources, but it typically involves using Nickel Telluride as a catalyst in an electrochemical setup .
Results
The results or outcomes obtained are not specified in the sources .
Supercapacitors
Application Summary
Nickel Telluride has been tested as a material for supercapacitors .
Methods of Application
The specific methods of application are not detailed in the sources, but it typically involves incorporating Nickel Telluride into the structure of a supercapacitor .
Results
Solar Cell Materials
Field
Renewable Energy
Application Summary
Nickel Telluride has been tested as a material for solar cells .
Methods of Application
The specific methods of application are not detailed in the sources, but it typically involves incorporating Nickel Telluride into the structure of a solar cell .
Results
Detection of Organic Compounds
Field
Analytical Chemistry
Application Summary
Nickel Telluride is widely applied to detect organic compounds .
Methods of Application
The specific methods of application are not detailed in the sources, but it typically involves using Nickel Telluride as a sensor in an analytical setup .
Safety And Hazards
Future Directions
Nickel telluride has potential for future applications in the field of renewable energy conversion. It has been used as an Fe-doped nickel telluride–nickel phosphide composite (Fe-NiTe–Ni12P5) in situ grown on a nickel foam (NF) substrate for efficient water oxidation . The development of high entropy metal chalcogenides, including nickel telluride, is also a promising future direction .
properties
IUPAC Name |
tellanylidenenickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUSMKUOOTUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiTe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014286 | |
| Record name | Nickel telluride (NiTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray granules; [MSDSonline] | |
| Record name | Nickel telluride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nickel telluride | |
CAS RN |
12142-88-0, 24270-51-7 | |
| Record name | Nickel telluride (NiTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12142-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imgreite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024270517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel telluride (NiTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel telluride (NiTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)


